Isotopic Purity and Mass Differentiation
Atorvastatin EP impurity H-d5 exhibits a molecular weight of 545.66 g/mol compared to 540.62 g/mol for the non-deuterated Atorvastatin EP impurity H, representing a mass difference of +5 Da [1]. This mass shift arises from the substitution of five hydrogen atoms with five deuterium atoms on the phenyl ring at the 4-position of the pyrrole core, as confirmed by the IUPAC nomenclature (4-(phenyl-d5)) and molecular formula (C33H28D5FN2O4 vs. C33H33FN2O4) [2]. In LC-MS/MS applications, this +5 Da difference allows complete mass spectrometric separation of the internal standard from the target analyte, eliminating isotopic interference and enabling accurate quantification without chromatographic baseline resolution . Class-level inference from stable isotope dilution LC-MS/MS methodology indicates that deuterated internal standards with ≥+3 Da mass shift provide sufficient separation from the monoisotopic peak of the unlabeled analyte to avoid signal overlap [3].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 545.66 g/mol |
| Comparator Or Baseline | Atorvastatin EP impurity H (unlabeled): 540.62 g/mol |
| Quantified Difference | +5.04 g/mol (+5 Da) |
| Conditions | Calculated from molecular formula; C33H28D5FN2O4 vs. C33H33FN2O4 |
Why This Matters
The +5 Da mass difference provides unequivocal MS discrimination between internal standard and analyte, a critical requirement for regulatory-compliant LC-MS/MS bioanalytical method validation.
- [1] MedChemExpress. Atorvastatin EP impurity H-d5: Molecular Weight Specification. View Source
- [2] Veeprho. Atorvastatin EP Impurity H-D5: IUPAC Name and Molecular Formula. View Source
- [3] Stokvis E, Rosing H, Beijnen JH. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. 2005;19(3):401-407. View Source
